molecular formula C12H6BrN3O3 B3276475 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine CAS No. 64289-51-6

2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

Cat. No.: B3276475
CAS No.: 64289-51-6
M. Wt: 320.1 g/mol
InChI Key: XKYCRUNYXZLQTL-UHFFFAOYSA-N
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Description

Significance of Fused Pyridine (B92270) Heterocycles in Synthetic Chemistry

Fused pyridine heterocycles are a class of organic compounds that are of paramount importance in various domains of chemical science, particularly in medicinal chemistry and materials science. chemimpex.comnih.govresearchgate.net The fusion of a pyridine ring with other heterocyclic systems results in rigid, planar structures with unique electronic properties. stackexchange.com This structural rigidity and the presence of multiple heteroatoms can facilitate specific interactions with biological targets, making these compounds valuable scaffolds in drug discovery. stackexchange.comhuaxuejia.cn Furthermore, the extended π-systems in these molecules can impart desirable photophysical properties, leading to their investigation in the development of organic semiconductors and other functional materials. nih.govstackexchange.com The ability to modify their characteristics through synthetic alterations continues to fuel research into these versatile molecular architectures. stackexchange.com

Overview of the Oxazolo[4,5-b]pyridine (B1248351) Scaffold

The oxazolo[4,5-b]pyridine scaffold consists of an oxazole (B20620) ring fused to a pyridine ring. This bicyclic system is a "mancude organic heterobicyclic parent," indicating a structure with the maximum number of non-cumulative double bonds. researchgate.net The arrangement of the nitrogen and oxygen atoms within this framework provides specific sites for hydrogen bonding and other non-covalent interactions, which is a key feature in the design of biologically active molecules. The oxazolo[4,5-b]pyridine core is a recognized "privileged structure" in medicinal chemistry, as its derivatives have shown a wide range of biological activities, including anti-inflammatory and antibacterial properties. researchgate.netlookchem.com

Rationale for Investigating Substituted Oxazolo[4,5-b]pyridine Derivatives

The investigation of substituted oxazolo[4,5-b]pyridine derivatives is driven by the desire to tune the physicochemical and biological properties of the core scaffold. The introduction of various substituents at different positions on the heterocyclic system can profoundly influence factors such as solubility, lipophilicity, metabolic stability, and target-binding affinity. For instance, the addition of electron-donating or electron-withdrawing groups can alter the electronic distribution within the molecule, impacting its reactivity and interaction with biological macromolecules. guidechem.com The synthesis of libraries of such derivatives allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds in drug development. google.com

Contextualization of the 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine System

Within the broader family of oxazolo[4,5-b]pyridine derivatives, this compound represents a specific system with distinct features for chemical exploration. The 2-position of the oxazolo[4,5-b]pyridine core is a common site for substitution, often introducing an aryl group. In this particular compound, the phenyl ring is further functionalized with a bromo and a nitro group. These two substituents are of significant interest in synthetic chemistry. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, while the nitro group is a strong electron-withdrawing group that can be reduced to an amino group, providing another point for chemical modification. The relative positions of the bromo and nitro groups on the phenyl ring also influence the electronic properties and reactivity of the entire molecule. While specific research on this exact compound is not widely published, its structure suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
Oxazolo[4,5-b]pyridineC6H4N2O120.11Parent scaffold
2-Bromo-5-nitropyridineC5H3BrN2O2202.99Potential synthetic precursor
2-Amino-3-hydroxypyridine (B21099)C5H6N2O110.11Key starting material

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-5-nitrophenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrN3O3/c13-9-4-3-7(16(17)18)6-8(9)12-15-11-10(19-12)2-1-5-14-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYCRUNYXZLQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Characterization of 2 2 Bromo 5 Nitrophenyl Oxazolo 4,5 B Pyridine

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular framework of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provide detailed insights into the atomic arrangement, molecular weight, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

For 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the oxazolo[4,5-b]pyridine (B1248351) core and the 2-bromo-5-nitrophenyl substituent. The aromatic region would be particularly informative. The protons on the pyridine (B92270) ring of the oxazolo[4,5-b]pyridine system would appear as a set of coupled multiplets. The three protons on the phenyl ring are expected to exhibit a characteristic splitting pattern. Specifically, the proton adjacent to the nitro group would likely appear as a doublet, the proton between the bromo and nitro groups as a doublet of doublets, and the proton adjacent to the bromo group as a doublet.

Based on data from the closely related compound 2-Bromo-5-nitropyridine, the protons on the pyridine-based ring system would likely appear at the downfield end of the spectrum, typically in the δ 8.0-9.5 ppm range, due to the deshielding effect of the electronegative nitrogen atom. spectrabase.com

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the heterocyclic oxazolo[4,5-b]pyridine system and the substituted phenyl ring would have characteristic chemical shifts. Carbons bonded to electronegative atoms like oxygen, nitrogen, and bromine would be shifted downfield. For instance, the carbon atom attached to the bromine would be expected in the range of 110-120 ppm, while carbons adjacent to the nitro group would be significantly deshielded.

Table 1: Anticipated ¹H NMR Spectral Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Phenyl-H (ortho to NO₂) ~8.5 - 8.8 Doublet (d)
Phenyl-H (between Br and NO₂) ~8.2 - 8.4 Doublet of Doublets (dd)
Phenyl-H (ortho to Br) ~7.8 - 8.0 Doublet (d)

Table 2: Anticipated ¹³C NMR Spectral Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Phenyl C-Br ~115 - 125
Phenyl C-NO₂ ~145 - 155
Phenyl CH ~120 - 140
Oxazolopyridine Carbons ~110 - 165

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.

For this compound (C₁₂H₆BrN₃O₃), the molecular ion peak [M]⁺ in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺.

HRMS would provide an exact mass measurement, confirming the molecular formula. The calculated exact mass for C₁₂H₆⁷⁹BrN₃O₃ is 318.9647 g/mol . An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental composition. The fragmentation pattern observed in the MS/MS spectrum would reveal characteristic losses, such as the loss of the nitro group (NO₂) or the bromine atom, further corroborating the proposed structure. For example, the mass spectrum of 2-bromo-5-nitroaniline (B76971) shows a prominent molecular ion peak and fragments corresponding to the loss of NO₂. nist.gov

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₁₂H₆BrN₃O₃
Nominal Mass 319 g/mol
Calculated Exact Mass ([M]⁺, ⁷⁹Br) 318.9647 u
Calculated Exact Mass ([M+2]⁺, ⁸¹Br) 320.9626 u

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.gov These methods are complementary and provide a molecular fingerprint.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (NO₂), the C-Br bond, and the aromatic C-H and C=C/C=N bonds. Strong asymmetric and symmetric stretching vibrations for the NO₂ group are anticipated around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-N stretching of the oxazole (B20620) ring would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic ring stretching (C=C and C=N) would produce several bands in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹. Data for the related fragment 5-bromo-2-nitropyridine (B47719) shows characteristic NO₂ stretching bands and aromatic ring vibrations consistent with these expectations. sigmaaldrich.com

The Raman spectrum would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic rings.

Table 4: Anticipated IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Asymmetric NO₂ Stretch 1530 - 1550 IR
Symmetric NO₂ Stretch 1340 - 1360 IR, Raman
Aromatic C=C/C=N Stretch 1400 - 1650 IR, Raman
C-O-C Stretch (Oxazole) 1000 - 1100 IR

X-ray Crystallographic Analysis for Solid-State Structure Determination

For this compound, a crystal structure analysis would confirm the planarity of the oxazolo[4,5-b]pyridine ring system. nih.gov It would also determine the dihedral angle between the heterocyclic core and the pendant 2-bromo-5-nitrophenyl ring. This angle is influenced by steric hindrance between the ortho-bromo substituent and the oxazole ring. Crystal structures of similar bi-aryl systems, such as 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, often show a twisted conformation where the two ring systems are not coplanar. nih.gov The analysis would also precisely measure all bond lengths and angles, confirming the expected geometries of the aromatic rings and the nitro group.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, which govern the crystal packing. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

Conformational Analysis and Stereochemical Considerations

The primary conformational feature of this compound is the rotation around the single bond connecting the phenyl ring to the oxazole ring. Due to the steric bulk of the ortho-bromine atom and the nitrogen atom of the oxazole ring, free rotation is expected to be hindered. This leads to a preferred conformation where the two ring systems are twisted relative to each other, as would be confirmed by X-ray crystallography. The molecule itself is achiral and does not have stereocenters, so stereochemical considerations are limited to this rotational conformation (atropisomerism), although the barrier to rotation is likely too low for stable isomers at room temperature. The planarity of the fused oxazolo[4,5-b]pyridine system is expected to be rigid.

Computational and Theoretical Investigations of 2 2 Bromo 5 Nitrophenyl Oxazolo 4,5 B Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of molecular properties. For 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, these methods elucidate its electronic landscape and spectroscopic behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. hakon-art.comsemanticscholar.org By utilizing functionals such as B3LYP in conjunction with basis sets like 6-311G(d,p), researchers can perform geometry optimization to determine the most stable three-dimensional arrangement of the atoms in this compound. nih.govnih.gov This process minimizes the energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations provide insights into the molecule's electronic properties through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity. hakon-art.com

Table 1: Calculated Electronic Properties of this compound (Representative Data)

ParameterValue (eV)
HOMO Energy-6.58
LUMO Energy-2.45
HOMO-LUMO Gap (ΔE)4.13

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties. semanticscholar.orgrsc.org This method is instrumental in understanding the electronic transitions that give rise to the molecule's absorption and emission spectra. researchgate.net

By applying TD-DFT calculations, it is possible to simulate the UV-Visible absorption spectrum of this compound. The calculations yield the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π* or n-π*). mdpi.com This information is invaluable for interpreting experimental spectroscopic data and understanding how the molecule interacts with light. The presence of the nitro group, a strong electron-withdrawing group, and the bromine atom are expected to significantly influence the absorption maxima. sapub.org

Table 2: Predicted UV-Visible Absorption Data for this compound (Representative Data)

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
3.853220.45HOMO -> LUMO
4.212940.21HOMO-1 -> LUMO

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide a dynamic picture of the molecule's behavior.

The presence of a rotatable single bond between the oxazolo[4,5-b]pyridine (B1248351) system and the phenyl ring suggests that this compound can exist in different conformations. Exploring the conformational space is essential to identify the most stable conformers and understand their relative energies. mdpi.com This can be achieved by systematically rotating the dihedral angle and calculating the energy at each step. The resulting potential energy surface reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively.

The structure and stability of this compound are influenced by a network of intramolecular interactions. hakon-art.com These can include non-covalent interactions such as hydrogen bonds and van der Waals forces. For example, a weak intramolecular hydrogen bond could exist between the oxygen atom of the nitro group and a nearby hydrogen atom on the pyridine (B92270) ring. The analysis of the electron density, for instance through the Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize these interactions.

Prediction of Chemical Reactivity and Regioselectivity

Computational methods are also employed to predict the chemical reactivity and regioselectivity of this compound. nih.govnih.gov

The distribution of the frontier molecular orbitals (HOMO and LUMO) across the molecule provides clues about the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, which are susceptible to electrophilic attack, while the LUMO is concentrated on the electron-deficient regions, indicating sites for nucleophilic attack.

Furthermore, reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, can be calculated to quantify the molecule's reactivity. hakon-art.com The molecular electrostatic potential (MEP) map is another valuable tool that visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while areas of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the nitro group is expected to create a significant region of positive potential on the phenyl ring, influencing its reactivity towards nucleophiles.

Reaction Mechanism Elucidation through Computational Pathways

The elucidation of reaction mechanisms for the synthesis and transformation of heterocyclic compounds like this compound is greatly enhanced by computational chemistry. Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure, stability, and reactivity of molecules, providing deep insights into reaction pathways. africanjournalofbiomedicalresearch.com Such theoretical studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

Computational approaches, such as the Activation Strain Model (ASM), can be employed to deconstruct the energy profile of a reaction into the strain energy of the reactants and the interaction energy between them. nih.gov This allows for a detailed understanding of the factors that control the reaction barrier. nih.gov For a molecule like this compound, this could involve modeling its formation, for instance, through the cyclization of a precursor.

A hypothetical reaction pathway for the formation of the oxazolo[4,5-b]pyridine ring system could be investigated by calculating the geometries of reactants, transition states, and products. The energies of these species would then be used to construct a reaction profile. Key parameters such as bond lengths, bond angles, and dihedral angles of the transition state structures provide a picture of the atomic rearrangements during the reaction.

Frontier Molecular Orbital (FMO) analysis, examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the reactivity. nih.govresearchgate.net The energy gap between the HOMO and LUMO can indicate the chemical reactivity and stability of the molecule. nih.gov For this compound, the distribution of these orbitals would highlight the likely sites for nucleophilic or electrophilic attack, guiding the understanding of its subsequent reactions.

To illustrate the type of data generated from such computational studies, the following tables present hypothetical values for a proposed reaction mechanism.

Table 1: Calculated Energies for a Hypothetical Reaction Pathway

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate-5.2
Transition State 2+15.8
Product-12.7

This interactive table presents hypothetical energy values along a proposed reaction coordinate for the formation of this compound.

Table 2: Key Geometric Parameters of a Hypothetical Transition State

ParameterValue
Forming C-O bond length (Å)1.98
Breaking N-H bond length (Å)1.45
Dihedral Angle (N-C-C-O) (°)25.6

This interactive table showcases hypothetical geometric parameters for a key transition state in a reaction involving this compound, as would be determined by computational modeling.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand the electronic distribution and bonding interactions within the molecule. africanjournalofbiomedicalresearch.com This can reveal hyperconjugative interactions and charge delocalization that contribute to the stability of intermediates and transition states. researchgate.net The influence of substituents, such as the bromo and nitro groups on the phenyl ring, on the activation energy and reaction mechanism can also be systematically evaluated through these computational methods. researchgate.net

By combining these computational tools, a comprehensive picture of the reaction mechanism for the synthesis and reactivity of this compound can be developed, guiding synthetic efforts and the design of related compounds.

Chemical Reactivity and Derivatization of 2 2 Bromo 5 Nitrophenyl Oxazolo 4,5 B Pyridine

Reactivity of the Oxazolo[4,5-b]pyridine (B1248351) Ring System

Electrophilic and Nucleophilic Substitution Patterns

The pyridine (B92270) ring is generally considered an electron-deficient heterocycle, making it susceptible to nucleophilic attack while being relatively resistant to electrophilic substitution compared to benzene. Electrophilic substitution on the pyridine ring typically requires harsh reaction conditions and is directed to the 3- and 5-positions, which are less deactivated. The presence of the fused oxazole (B20620) ring in the oxazolo[4,5-b]pyridine system is expected to influence this general pattern, although specific studies on the electrophilic substitution of this particular scaffold are not extensively documented. Computational studies on pyridine derivatives suggest that in a strongly acidic medium, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. rsc.org

Conversely, the electron-deficient nature of the pyridine ring makes it amenable to nucleophilic substitution, particularly at the 2- and 4-positions, where the negative charge in the intermediate can be stabilized by the nitrogen atom. quimicaorganica.org For the oxazolo[4,5-b]pyridine ring, nucleophilic attack would be anticipated at the carbon atoms of the pyridine moiety. The presence of a good leaving group at these positions would facilitate such reactions.

Functionalization at Pyridine Nitrogen and Carbon Atoms

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. This allows for N-alkylation and N-oxidation reactions. Quaternization of the nitrogen atom with alkyl halides would result in the formation of pyridinium (B92312) salts, which can further alter the reactivity of the ring system and introduce functionalities for subsequent transformations.

Transformations of the 2-(2-Bromo-5-nitrophenyl) Substituent

The 2-(2-bromo-5-nitrophenyl) group offers a wealth of opportunities for chemical modification, primarily through reactions involving the bromine atom and the nitro group.

Reactions Involving the Bromine Atom (e.g., Cross-Coupling Reactions)

The bromine atom on the phenyl ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used for the formation of biaryl compounds and is tolerant of a wide range of functional groups. For 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, a Suzuki-Miyaura coupling could be employed to introduce various aryl or heteroaryl substituents at the 2'-position of the phenyl ring.

Reactant 1Reactant 2CatalystBaseProduct
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃2-(2-Aryl-5-nitrophenyl)oxazolo[4,5-b]pyridine
This compoundHeteroarylboronic acidPd(OAc)₂ / LigandCs₂CO₃2-(2-Heteroaryl-5-nitrophenyl)oxazolo[4,5-b]pyridine

Heck-Mizoroki Reaction: This reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted alkenes. This transformation would allow for the introduction of vinyl groups onto the phenyl ring of the target molecule.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This would allow for the introduction of a wide variety of amino functionalities at the 2'-position of the phenyl ring, significantly expanding the chemical space of accessible derivatives.

Reactions Involving the Nitro Group (e.g., Reduction to Amine)

The nitro group is a strong electron-withdrawing group that can be readily transformed into other functional groups, most notably an amino group through reduction. The resulting aniline (B41778) derivative is a key intermediate for a vast array of subsequent derivatizations.

A variety of reagents and conditions can be employed for the reduction of aromatic nitro groups. wikipedia.orgorganic-chemistry.org The choice of reducing agent is crucial to ensure chemoselectivity, especially in the presence of other reducible functional groups and the bromine atom.

Reducing AgentConditionsProductNotes
SnCl₂·2H₂O / HClReflux2-(2-Bromo-5-aminophenyl)oxazolo[4,5-b]pyridineA classic and effective method.
Fe / NH₄ClAqueous Ethanol, Reflux2-(2-Bromo-5-aminophenyl)oxazolo[4,5-b]pyridineA milder, more environmentally friendly alternative to SnCl₂.
H₂ / Pd/CCatalytic Hydrogenation2-(2-Bromo-5-aminophenyl)oxazolo[4,5-b]pyridineHigh efficiency, but may also lead to hydrodebromination.
Na₂S₂O₄Aqueous Dioxane2-(2-Bromo-5-aminophenyl)oxazolo[4,5-b]pyridineA mild reducing agent.

The resulting 2-(2-bromo-5-aminophenyl)oxazolo[4,5-b]pyridine can then be further functionalized. The amino group can be acylated, alkylated, or diazotized to introduce a wide range of substituents.

Derivatization of the Phenyl Ring

Beyond the transformations of the bromine and nitro groups, the phenyl ring itself can be a site for further functionalization, although the presence of a deactivating nitro group and a directing bromo group will influence the regioselectivity of such reactions. Electrophilic aromatic substitution on the nitrophenyl ring would be challenging and would likely direct incoming electrophiles to the positions meta to the nitro group. However, once the nitro group is reduced to an activating amino group, the reactivity of the phenyl ring towards electrophiles would be significantly enhanced, directing substitution to the ortho and para positions relative to the amino group.

Synthetic Utility as a Precursor for Advanced Heterocycles

The unique structural arrangement of this compound makes it an ideal starting material for the construction of advanced polycyclic and substituted heterocyclic compounds. The bromo group serves as a versatile handle for introducing new functionalities and for constructing new ring systems.

A key synthetic application of this compound is its potential for conversion into fused triheterocyclic structures. This can be achieved through a sequence of reactions that first modify one of the existing functional groups to create a reactive site for an intramolecular cyclization.

A plausible route to a fused triheterocyclic system involves the reduction of the nitro group to an amine, followed by an intramolecular palladium-catalyzed C-N bond formation. This strategy would lead to the formation of a new six-membered ring, resulting in a tetracyclic system.

The first step is the selective reduction of the nitro group. This can be achieved using various standard reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon. This reaction yields 2-(5-amino-2-bromophenyl)oxazolo[4,5-b]pyridine.

Following the reduction, the newly formed amino group is positioned to react with the adjacent bromo-substituted ring. An intramolecular Buchwald-Hartwig amination can be employed to facilitate this cyclization. mit.edu This reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction. The use of bulky biarylphosphine ligands has been shown to be effective in similar transformations. nih.gov

Hypothetical Reaction Scheme for Fused Triheterocyclic Compound Formation

StepReactantReagents and ConditionsIntermediate/Product
1. ReductionThis compoundSnCl₂·2H₂O, EtOH, reflux2-(5-Amino-2-bromophenyl)oxazolo[4,5-b]pyridine
2. Intramolecular Cyclization2-(5-Amino-2-bromophenyl)oxazolo[4,5-b]pyridinePd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °COxazolo[4,5-b]pyridino[2,3-c]dihydroquinoxaline

This intramolecular cyclization provides an efficient route to novel, rigid, and planar fused heterocyclic systems that are of interest in materials science and medicinal chemistry.

The bromo-substituent on the phenyl ring of this compound is amenable to nucleophilic substitution reactions, particularly through palladium-catalyzed cross-coupling processes. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and can be applied to this substrate to introduce a variety of nitrogen-based nucleophiles. mit.edu

This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, as well as other N-nucleophiles. The general reaction involves a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent. The conditions can be tuned to accommodate the specific nucleophile being used.

The scope of this transformation is broad, enabling the synthesis of a library of derivatives with diverse functionalities. For example, reaction with simple alkylamines can introduce lipophilic character, while coupling with functionalized amines can be used to attach pharmacophores or other groups of interest.

Representative Buchwald-Hartwig Amination Reactions with this compound

EntryN-NucleophileProductPlausible Reaction Conditions
1Morpholine2-(5-Nitro-2-(morpholino)phenyl)oxazolo[4,5-b]pyridinePd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100 °C
2Aniline2-(5-Nitro-2-(phenylamino)phenyl)oxazolo[4,5-b]pyridinePd₂(dba)₃, Xantphos, K₃PO₄, Dioxane, 110 °C
3Benzylamine2-(2-(Benzylamino)-5-nitrophenyl)oxazolo[4,5-b]pyridinePd(OAc)₂, RuPhos, NaOt-Bu, Toluene, 100 °C
4Pyrrolidine2-(5-Nitro-2-(pyrrolidin-1-yl)phenyl)oxazolo[4,5-b]pyridinePd(OAc)₂, P(t-Bu)₃, K₂CO₃, Dioxane, 100 °C

These nucleophilic substitution reactions highlight the utility of this compound as a versatile building block for creating a diverse range of substituted oxazolo[4,5-b]pyridine derivatives.

Advanced Applications in Chemical Research

Role as a Versatile Synthetic Scaffold in Organic Synthesis

The structure of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine is well-suited for use as a versatile synthetic scaffold, a core molecular framework from which a wide array of derivatives can be systematically synthesized. The pyridine (B92270) and oxazole (B20620) rings form a rigid, bicyclic system that is a common feature in medicinally important compounds. nih.govrsc.org The true versatility of this specific molecule, however, lies in the two distinct functional groups attached to the phenyl ring: the bromo group and the nitro group. These groups serve as "handles" for a variety of chemical transformations.

The bromo substituent is a key functional group for participating in palladium-catalyzed cross-coupling reactions. Techniques such as the Suzuki, Heck, and Sonogashira reactions allow for the formation of new carbon-carbon bonds at this position. nih.govresearchgate.netmdpi.com This enables the introduction of a diverse range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, dramatically expanding the chemical space accessible from this single precursor. nih.gov

Simultaneously, the nitro group offers another avenue for diversification. It is a strong electron-withdrawing group that can be readily reduced to an amino group (-NH₂) under various conditions, such as catalytic hydrogenation. mdpi.comwikipedia.orgorganic-chemistry.org This resulting amine is a versatile nucleophile and can be further modified through reactions like acylation, alkylation, or diazotization, leading to the formation of amides, secondary/tertiary amines, or azo compounds, respectively. The ability to selectively modify these two positions allows chemists to construct complex molecules with precise control over their final structure.

Table 1: Potential Synthetic Transformations of this compound
Reactive SiteReaction TypeReagents/ConditionsResulting Functional Group
Bromo Group (-Br)Suzuki CouplingAr-B(OH)₂, Pd catalyst, BaseAryl Group (-Ar)
Bromo Group (-Br)Heck CouplingAlkene, Pd catalyst, BaseAlkenyl Group
Bromo Group (-Br)Sonogashira CouplingAlkyne, Pd/Cu catalysts, BaseAlkynyl Group
Nitro Group (-NO₂)ReductionH₂, Pd/C or SnCl₂Amino Group (-NH₂)
Resulting Amino GroupAcylationAcyl chloride, BaseAmide Group (-NHCOR)

Development of Novel Materials

The unique electronic and structural features of this compound make it a promising building block for the development of novel organic materials with tailored properties.

The extended π-conjugated system of the oxazolo[4,5-b]pyridine (B1248351) core, combined with the strong electron-withdrawing nature of the nitrophenyl group, suggests potential applications in organic electronics. Molecules with such "push-pull" characteristics, where electron-donating and electron-withdrawing parts are linked by a conjugated spacer, are of great interest for their photophysical and nonlinear optical properties. nih.gov Although direct studies on this specific compound are limited, related heterocyclic systems have been successfully employed as host materials in phosphorescent organic light-emitting devices (PhOLEDs). The introduction of a nitrophenyl group can significantly influence the frontier molecular orbitals (HOMO and LUMO) of the molecule, tuning its electronic properties for use as a semiconductor. researchgate.net Further derivatization, for instance, by replacing the bromo group with electron-donating moieties, could enhance these charge-transfer characteristics, making the resulting materials suitable for applications in transistors or photovoltaic cells.

The structural features of this compound are highly indicative of its potential as a precursor for dyes and pigments. The nitrophenyl group is a well-known chromophore that imparts color and acts as a potent electron-acceptor. Heterocyclic scaffolds, including those based on pyridine, are frequently incorporated into azo dye derivatives to enhance their bioactive and coloristic properties. proquest.comresearchgate.netnih.govresearchgate.net The synthesis of azo dyes often involves the diazotization of an aromatic amine and its subsequent coupling with an electron-rich partner. The nitro group of the title compound can be reduced to an amine, which can then be diazotized and coupled with various aromatic compounds (like phenols or anilines) to produce a wide range of azo dyes with different colors and properties. The resulting dyes, containing the rigid and stable oxazolopyridine core, could exhibit good fastness and thermal stability. researchgate.net

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally related compounds, known as a chemical library, for high-throughput screening in drug discovery and materials science. nih.gov The this compound molecule is an ideal scaffold for combinatorial library synthesis due to its two chemically distinct and orthogonally reactive functional groups. researchgate.net

Starting from this single core structure, chemists can perform parallel synthesis or split-and-mix synthesis. In one set of reactions, the bromo group can be reacted with a diverse set of boronic acids via Suzuki coupling. In a subsequent step, the nitro group on each of these new compounds can be reduced and reacted with a variety of acylating or alkylating agents. This two-dimensional diversification approach allows for the exponential generation of a large library of unique compounds from a small number of starting reagents. For example, reacting the scaffold with 20 different boronic acids and then 20 different acyl chlorides would produce a library of 400 distinct molecules. Such libraries based on privileged heterocyclic scaffolds like pyridine are instrumental in discovering new bioactive agents. nih.govresearchgate.net

Table 2: Example of a 2x2 Combinatorial Library from the Scaffold
Modification at Bromo Position (R1)
Modification at Nitro Position (R2)via Suzuki with Phenylboronic Acidvia Suzuki with Thiopheneboronic Acid
via Reduction & Acylation with Acetyl ChlorideProduct A (R1=Phenyl, R2=NHCOCH₃)Product B (R1=Thienyl, R2=NHCOCH₃)
via Reduction & Acylation with Benzoyl ChlorideProduct C (R1=Phenyl, R2=NHCOPh)Product D (R1=Thienyl, R2=NHCOPh)

Applications in Mechanistic Organic Chemistry Studies

The study of reaction mechanisms is fundamental to advancing organic chemistry. This compound serves as an excellent model substrate for investigating certain types of reaction mechanisms, particularly nucleophilic aromatic substitution (SNAr). nih.govsemanticscholar.org

The SNAr reaction is a stepwise process involving the addition of a nucleophile to an electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. wikipedia.org The phenyl ring in this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group, particularly when it is positioned ortho or para to the leaving group. wikipedia.org In this molecule, the bromo- and nitro- substituents are ortho to each other, making the carbon atom attached to the bromine highly electrophilic.

Researchers can use this compound to study various aspects of the SNAr mechanism:

Kinetics: By reacting the compound with different nucleophiles and measuring the reaction rates, the influence of nucleophile strength and concentration can be quantified.

Leaving Group Effects: The reactivity of the bromo-substituted compound can be compared to analogous fluoro-, chloro-, or iodo-substituted compounds to study the effect of the leaving group on the reaction rate.

Catalysis: The compound can be used to explore new catalysts, such as phase-transfer catalysts or transition metals, that can accelerate SNAr reactions under milder conditions. chemrxiv.org

Solvent Effects: The stability of the charged Meisenheimer complex is highly dependent on the polarity of the solvent, and this substrate allows for systematic studies of these effects.

Such mechanistic studies provide deeper insights into reaction pathways, enabling chemists to design more efficient and selective synthetic methods. nih.gov

Future Research Directions

Exploration of Novel Synthetic Pathways for the Compound

The synthesis of 2-phenyloxazolo[4,5-b]pyridine (B2659608) derivatives often involves the condensation of 2-amino-3-hydroxypyridine (B21099) with substituted benzoic acids. nih.gov Future research should focus on optimizing this approach for 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine and exploring novel, more efficient synthetic strategies.

Key areas for exploration include:

One-Pot Reactions: Developing a streamlined one-pot synthesis from readily available precursors, such as 2-amino-3-hydroxypyridine and 2-bromo-5-nitrobenzoic acid or its acid chloride, would enhance efficiency by minimizing intermediate isolation steps. nih.gov

Microwave-Assisted Synthesis: Investigating microwave-mediated reaction conditions could significantly reduce reaction times and potentially improve yields compared to conventional heating methods.

Flow Chemistry: The implementation of continuous flow chemistry could offer superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher purity, better scalability, and safer handling of reactive intermediates.

Alternative Coupling Strategies: Exploring palladium-catalyzed cross-coupling reactions could provide alternative routes to the target molecule, potentially offering different functional group tolerance and milder reaction conditions.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry are essential for initial characterization, a deeper understanding of the compound's structural and electronic properties requires more advanced techniques. researchgate.net

Future characterization efforts should involve:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the complex aromatic structure.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive proof of the molecular structure in the solid state. This would elucidate bond lengths, bond angles, and intermolecular interactions, such as pi-stacking or halogen bonding, which are crucial for understanding its physical properties and potential applications in material science.

UV-Visible and Fluorescence Spectroscopy: A detailed investigation of the compound's photophysical properties is warranted. mdpi.com Determining its absorption and emission spectra, quantum yield, and excited-state lifetime could reveal potential for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Integration of Machine Learning in Computational Studies and Reaction Prediction

Computational chemistry, augmented by machine learning (ML), offers powerful tools for predicting molecular properties and optimizing synthetic reactions, thereby accelerating the research and development cycle. nih.gov

Prospective computational studies could include:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to calculate the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential map. nih.gov These calculations can provide insights into its reactivity, stability, and potential as an electronic material.

Machine Learning for Property Prediction: Training ML models on datasets of related heterocyclic compounds to predict key properties of this compound, such as solubility, toxicity, and potential biological activity. researchgate.net This predictive modeling can help prioritize experimental efforts.

Reaction Outcome Prediction: Utilizing ML algorithms to predict the optimal conditions (catalyst, solvent, temperature) for its synthesis or subsequent derivatization. nih.gov This can reduce the number of experiments needed, saving time and resources.

Development of Catalytic Systems for Efficient Synthesis

Catalysis is central to modern organic synthesis, offering pathways to higher efficiency and sustainability. Future work should focus on developing superior catalytic systems for the synthesis of the title compound.

Key research avenues include:

Heterogeneous Catalysis: The development of solid-supported catalysts, such as silica-supported perchloric acid (HClO4•SiO2), has proven effective for the synthesis of related oxazolopyridines. nih.gov Future research could explore other solid acid catalysts (e.g., zeolites, sulfated zirconia) that are reusable, thereby reducing waste and simplifying product purification.

Organocatalysis: Investigating the use of metal-free organocatalysts could provide a more environmentally benign alternative to metal-based systems, avoiding issues of metal contamination in the final product.

Post-Synthetic Modification Catalysis: The bromo-substituent on the phenyl ring is an ideal handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Developing efficient catalytic protocols for these transformations would allow for the creation of a diverse library of derivatives from a single common intermediate.

Investigation of Material Science Applications of the Compound and its Derivatives

The rigid, aromatic structure of this compound, combined with its electron-withdrawing nitro group and modifiable bromo group, makes it an intriguing candidate for applications in material science. mdpi.com

Potential areas for investigation are:

Organic Electronics: The extended π-conjugated system suggests potential use as a building block for organic electronic materials. Derivatives could be synthesized and evaluated for their performance in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or as host materials for organic light-emitting diodes (OLEDs).

Porous Organic Polymers: The bromo-functionality allows for the compound to be used as a monomer in polymerization reactions. Creating porous organic polymers (POPs) or covalent organic frameworks (COFs) incorporating this unit could lead to materials with applications in gas storage (e.g., CO₂ capture), separation, or heterogeneous catalysis.

Luminescent Materials: Modification of the core structure through cross-coupling reactions could be used to tune its photophysical properties, potentially leading to the development of novel fluorophores for sensing or imaging applications.

Data and Compound Tables

Table 1: Summary of Proposed .

SectionResearch FocusKey Methodologies and TechniquesPotential Outcomes
7.1 Novel Synthetic PathwaysOne-Pot Synthesis, Microwave-Assisted Chemistry, Flow ChemistryIncreased yield, reduced reaction time, improved scalability and safety.
7.2 Advanced Characterization2D NMR (COSY, HSQC), X-ray Crystallography, Fluorescence SpectroscopyUnambiguous structure confirmation, detailed solid-state packing information, understanding of photophysical properties.
7.3 Machine Learning & ComputationDensity Functional Theory (DFT), QSPR Modeling, Reaction Prediction AlgorithmsPrediction of molecular properties, optimization of synthetic routes, accelerated discovery of new derivatives.
7.4 Efficient Catalytic SystemsHeterogeneous Catalysts (e.g., solid acids), Organocatalysis, Cross-Coupling ReactionsGreener synthesis, catalyst reusability, facile creation of compound libraries.
7.5 Material Science ApplicationsPolymerization, Thin-Film Deposition, Photophysical AnalysisDevelopment of new materials for organic electronics, gas storage, and luminescent sensors.

Q & A

Q. What are the established synthetic routes for preparing 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, and how do reaction conditions influence yield?

The compound can be synthesized via acid-catalyzed cyclization. A validated method involves reacting 2-amino-3-hydroxypyridine derivatives with substituted benzoyl chlorides or brominated nitrobenzaldehyde derivatives under HClO₄/SiO₂ catalysis (5 mol%) in methanol at room temperature . Key parameters include stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl reagent), solvent choice (methanol for solubility and reactivity), and reaction monitoring via TLC (n-hexane/EtOAc 2:1). Yields typically range from 75–90%, with halogenated substrates requiring extended reaction times (12–24 hours) due to steric and electronic effects .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Essential techniques include:

  • ¹H/¹³C NMR : Aromatic protons in the oxazolo[4,5-b]pyridine core appear as doublets at δ 7.8–8.6 ppm, while bromo and nitro substituents deshield adjacent protons, shifting signals upfield .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₁₂H₇BrN₃O₃: ~330 Da) with <2 ppm error .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .

Q. What preliminary biological activities have been reported for oxazolo[4,5-b]pyridine derivatives?

Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus MIC: 8–32 µg/mL) and fungi (e.g., C. albicans MIC: 16–64 µg/mL). The bromo and nitro groups enhance lipophilicity, improving membrane penetration . Structure-activity relationship (SAR) studies suggest electron-withdrawing substituents at the phenyl ring boost activity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations using the B3LYP/6-31G(d) basis set model the electron density distribution, revealing charge localization at the nitro group (-0.45 e) and bromine (-0.32 e). This predicts electrophilic attack at the oxazole ring’s C5 position . Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap ~4.1 eV) correlates with observed photostability .

Q. What strategies optimize regioselectivity in synthesizing substituted oxazolo[4,5-b]pyridines?

Regioselectivity is controlled by:

  • Catalyst design : SiO₂-supported acids (e.g., HClO₄/SiO₂) enhance cyclization efficiency by stabilizing transition states .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) direct cyclization to the para position via resonance stabilization .
  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 24 hours) and improves yields (>90%) by enhancing kinetic control .

Q. How do conflicting bioactivity data (e.g., variable MIC values) arise in SAR studies, and how can they be resolved?

Discrepancies often stem from:

  • Assay variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) to minimize inter-lab differences .
  • Solubility limitations : Use DMSO co-solvents (<1% v/v) to maintain compound stability in aqueous media .
  • Resistance mechanisms : Pair MIC data with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. What role does excited-state intramolecular charge transfer (ESICT) play in the photophysical behavior of this compound?

ESICT in oxazolo[4,5-b]pyridines arises from electron donation by the oxazole ring to the nitro-phenyl group, observed via red-shifted emission (λem ~450 nm) in polar solvents. Solvatochromic shifts (Δλ ~30 nm in ethanol vs. hexane) confirm solvent-dependent ICT efficiency .

Methodological Guidance

Q. How should researchers handle stability issues during storage and handling?

  • Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., cyclization) and avoid prolonged exposure to moisture .

Q. What in silico tools are recommended for predicting metabolic pathways or toxicity?

  • ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA >80 Ų suggests poor absorption) .
  • CYP450 Inhibition : Molecular docking (AutoDock Vina) identifies interactions with CYP3A4 active sites, flagging potential drug-drug interactions .

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Feasible Synthetic Routes

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2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine
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Reactant of Route 2
2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.